SF-C5-Tpp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

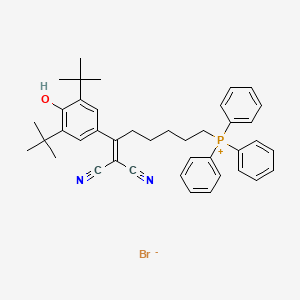

C41H46BrN2OP |

|---|---|

Molecular Weight |

693.7 g/mol |

IUPAC Name |

[7,7-dicyano-6-(3,5-ditert-butyl-4-hydroxyphenyl)hept-6-enyl]-triphenylphosphanium bromide |

InChI |

InChI=1S/C41H45N2OP.BrH/c1-40(2,3)37-27-31(28-38(39(37)44)41(4,5)6)36(32(29-42)30-43)25-17-10-18-26-45(33-19-11-7-12-20-33,34-21-13-8-14-22-34)35-23-15-9-16-24-35;/h7-9,11-16,19-24,27-28H,10,17-18,25-26H2,1-6H3;1H |

InChI Key |

DOTBICINKCYPFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SF-C5-Tpp: A Mitochondria-Targeted Protonophoric Uncoupler

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-C5-Tpp is a novel synthetic compound engineered for targeted delivery to mitochondria. It functions as a potent protonophoric uncoupler, disrupting the mitochondrial membrane potential and thereby stimulating cellular respiration. This guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a summary of its quantitative effects on mitochondrial function. The information presented is intended to serve as a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis. This process leads to an increase in oxygen consumption and heat production. While initially explored for weight loss, the therapeutic potential of mitochondrial uncouplers is being revisited for a range of conditions, including metabolic diseases and neurodegenerative disorders. A key challenge in their development has been mitigating off-target toxicity.

This compound represents a significant advancement in this area. It is a derivative of the highly potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), modified with a triphenylphosphonium (TPP) cation linked by a pentamethylene chain.[1][2][3][4] The positively charged TPP moiety facilitates the compound's accumulation within the negatively charged mitochondrial matrix, thereby enhancing its potency and reducing systemic toxicity.[1][2][3][4]

Mechanism of Action

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[1][2][3][4] This action dissipates the proton motive force, which is the electrochemical gradient generated by the electron transport chain.

The key steps in its mechanism are:

-

Mitochondrial Targeting: The cationic TPP group directs this compound to the mitochondria, where it accumulates due to the negative membrane potential.

-

Proton Shuttling: In the intermembrane space, where the proton concentration is high, the anionic form of this compound picks up a proton.

-

Membrane Translocation: The now-neutral, protonated form of this compound diffuses across the inner mitochondrial membrane into the matrix.

-

Proton Release: In the alkaline environment of the mitochondrial matrix, the compound releases the proton.

-

Return to the Intermembrane Space: The anionic form of this compound then returns to the intermembrane space to repeat the cycle.

This continuous shuttling of protons collapses the mitochondrial membrane potential and stimulates the electron transport chain to pump more protons in an attempt to re-establish the gradient. This results in an increased rate of oxygen consumption (respiration) without a corresponding increase in ATP production.[1][2][3][4]

Signaling Pathway Diagram

Caption: Mechanism of this compound as a mitochondrial protonophore.

Quantitative Data

The effects of this compound on mitochondrial respiration and membrane potential have been quantified in isolated rat liver mitochondria.

| Parameter | Concentration (nM) | Effect | Reference |

| Mitochondrial Respiration | |||

| Basal Respiration (State 2) | 250 | Pronounced acceleration | [1] |

| ADP-Stimulated Respiration (State 3) | 250 | No significant change | [1] |

| State 4 Respiration | 250 | Pronounced acceleration | [1] |

| Mitochondrial Membrane Potential | |||

| Membrane Potential | 250 (cumulative additions) | Significant decrease | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 2,6-di-tert-butylphenol (B90309).[3]

Caption: Synthetic route for this compound.

Materials:

-

2,6-di-tert-butylphenol

-

6-bromohexanoyl chloride

-

Aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2)

-

Piperidine

-

Benzene

-

Triphenylphosphine (PPh3)

Procedure:

-

Synthesis of 4-(6'-bromohexanoyl)-2,6-di-tert-butylphenol: To a solution of 2,6-di-tert-butylphenol in dichloromethane, add 6-bromohexanoyl chloride and aluminum chloride. Stir the reaction mixture at room temperature. After completion, quench the reaction with HCl and extract the product. Purify by column chromatography.

-

Synthesis of SF-C5-Br: To a solution of 4-(6'-bromohexanoyl)-2,6-di-tert-butylphenol and malononitrile in benzene, add a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark trap to remove water. After completion, cool the reaction and purify the product by recrystallization.

-

Synthesis of this compound: Dissolve SF-C5-Br and triphenylphosphine in acetonitrile and reflux the mixture. After completion, cool the reaction to obtain the crude product. Purify by recrystallization to yield this compound.

Isolation of Rat Liver Mitochondria (RLM)

This protocol is adapted from standard procedures for differential centrifugation.[5][6][7]

Materials:

-

Male Wistar rats (200-250 g)

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

-

Homogenizer (Potter-Elvehjem)

-

Refrigerated centrifuge

Procedure:

-

Euthanize the rat according to approved animal welfare protocols.

-

Perfuse the liver with ice-cold isolation buffer to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold isolation buffer.

-

Homogenize the minced liver with a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

-

Repeat the centrifugation and resuspension steps twice to wash the mitochondria.

-

After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption is measured using a Clark-type oxygen electrode.[5][6]

Caption: Workflow for measuring mitochondrial respiration.

Materials:

-

Clark-type oxygen electrode system

-

Respiration Medium: 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.2

-

Substrates: e.g., 5 mM succinate (B1194679) (+ 2 µM rotenone (B1679576) to inhibit Complex I)

-

ADP solution

-

This compound stock solution

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1 ml of respiration medium to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add isolated mitochondria (0.5-1.0 mg protein/ml).

-

Record the basal rate of oxygen consumption (State 2).

-

Add the respiratory substrate (e.g., succinate and rotenone).

-

Initiate State 3 respiration by adding a known amount of ADP (e.g., 100 µM).

-

Once the added ADP is phosphorylated to ATP, the respiration rate will slow to State 4.

-

Add aliquots of this compound stock solution and record the stimulation of oxygen consumption.

Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential can be monitored using the fluorescent dye Safranine O.[2][8][9]

Materials:

-

Fluorometer or spectrophotometer capable of measuring absorbance changes

-

Respiration Medium (as above)

-

Safranine O stock solution

-

Isolated mitochondria (RLM)

Procedure:

-

Set the fluorometer to the appropriate excitation and emission wavelengths for Safranine O (e.g., 495 nm excitation, 586 nm emission).

-

Add respiration medium to the cuvette.

-

Add Safranine O to a final concentration of 5 µM.

-

Add isolated mitochondria (0.5-1.0 mg protein/ml).

-

Energize the mitochondria by adding a respiratory substrate (e.g., succinate). This will cause a decrease in fluorescence as the dye is taken up into the mitochondria.

-

Add aliquots of this compound and record the increase in fluorescence, which indicates the dissipation of the membrane potential.

Conclusion

This compound is a promising research tool for investigating mitochondrial bioenergetics. Its targeted delivery and potent uncoupling activity make it a valuable compound for studying the roles of mitochondrial function in health and disease. The detailed protocols provided in this guide should enable researchers to synthesize and evaluate this compound in their own laboratories, facilitating further exploration of its therapeutic potential. As with any mitochondrial uncoupler, careful dose-response studies are essential to distinguish between beneficial and potentially toxic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Di tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 6. agilent.com [agilent.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Measurements of Membrane Potentials in Plant Mitochondria with the Safranine Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

SF-C5-Tpp: A Technical Guide to a Novel Mitochondria-Targeted Protonophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler that holds significant promise for research and therapeutic applications. By selectively transporting protons across the inner mitochondrial membrane, this compound dissipates the mitochondrial membrane potential (ΔΨm), a key component of the proton-motive force. This targeted disruption of mitochondrial energetics provides a powerful tool for investigating cellular metabolism, oxidative stress, and signaling pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its bioenergetic effects, and detailed experimental protocols.

Core Mechanism of Action

This compound is a derivative of the highly potent uncoupler 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), conjugated to a triphenylphosphonium (TPP) cation via a five-carbon alkyl chain. The positively charged TPP moiety facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix.[1] Once localized to the inner mitochondrial membrane, the this compound molecule acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thereby bypassing ATP synthase. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a decrease in mitochondrial membrane potential.

Quantitative Bioenergetic Data

The following tables summarize the quantitative effects of this compound on mitochondrial respiration and membrane potential, based on studies conducted on isolated rat liver mitochondria (RLM).

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria [2]

| Concentration of this compound | State 4 Respiration Rate (nmol O₂/min/mg protein) | State 3 Respiration Rate (nmol O₂/min/mg protein) | Respiratory Control Ratio (RCR) |

| Control | 15 ± 2 | 90 ± 10 | 6.0 |

| 50 nM | 30 ± 4 | 92 ± 11 | 3.1 |

| 100 nM | 55 ± 6 | 95 ± 12 | 1.7 |

| 250 nM | 85 ± 9 | 93 ± 10 | 1.1 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Mitochondrial Membrane Potential in Isolated Rat Liver Mitochondria [1]

| Compound | Concentration for 50% Decrease in Membrane Potential (IC₅₀) |

| This compound | ~100 nM |

| SF-C4-Tpp | ~250 nM |

| SF-C10-Tpp | > 500 nM |

| CCCP | ~20 nM |

Membrane potential was measured using the fluorescent probe safranine O.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, starting from commercially available materials. A detailed protocol for a similar compound, (5-carboxypentyl)triphenylphosphonium bromide, involves heating 6-bromohexanoic acid with triphenylphosphine.[3] The synthesis of the SF6847 moiety and its subsequent linkage to the TPP-containing alkyl chain can be adapted from published methods for similar mitochondria-targeted compounds.[4]

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol describes the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA, pH 7.2)

-

Respiratory substrates (e.g., 5 mM succinate (B1194679) and 2 µM rotenone)

-

ADP solution

-

This compound stock solution (in DMSO)

-

Clark-type oxygen electrode or Seahorse XF Analyzer

Procedure:

-

Calibrate the oxygen electrode or Seahorse XF sensor cartridge according to the manufacturer's instructions.

-

Add respiration buffer to the chamber and equilibrate to the desired temperature (e.g., 37°C).

-

Add the isolated mitochondria (e.g., 0.5 mg/mL) to the chamber.

-

Add the respiratory substrates to initiate basal respiration (State 2).

-

Record the basal oxygen consumption rate.

-

Add a known amount of ADP to initiate State 3 respiration.

-

Once the ADP is phosphorylated and the respiration rate returns to a slower pace (State 4), add this compound at the desired concentration.

-

Record the uncoupled respiration rate.

-

As a positive control, the potent uncoupler FCCP can be used to determine the maximal respiration rate.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using Safranine O

This spectrophotometric method is suitable for measuring changes in ΔΨm in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Incubation buffer (e.g., 125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.4)

-

Safranine O stock solution

-

Respiratory substrates

-

This compound stock solution

-

Spectrophotometer or plate reader capable of measuring absorbance at 524 nm and 556 nm.

Procedure:

-

Add the incubation buffer to a cuvette or microplate well.

-

Add the isolated mitochondria.

-

Add safranine O to a final concentration of 5-10 µM.

-

Add respiratory substrates to energize the mitochondria and establish a membrane potential.

-

Monitor the change in absorbance at 524 nm and 556 nm. The difference in absorbance (ΔA = A₅₂₄ - A₅₅₆) is proportional to the mitochondrial membrane potential.

-

Once a stable baseline is achieved, add this compound at the desired concentration.

-

Record the decrease in the absorbance difference, which indicates depolarization of the mitochondrial membrane.

Assessment of Mitochondrial Membrane Potential in Intact Cells using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

TMRM stock solution (in DMSO)

-

This compound stock solution

-

Fluorescence microscope, flow cytometer, or plate reader

Procedure:

-

Seed cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for plate reader or flow cytometry).

-

Allow cells to adhere and grow overnight.

-

Prepare a working solution of TMRM in cell culture medium (e.g., 20-100 nM).

-

Incubate the cells with the TMRM solution for 20-30 minutes at 37°C.

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Acquire baseline fluorescence images or readings.

-

Treat the cells with this compound at the desired concentrations.

-

Acquire fluorescence images or readings at various time points after treatment. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

-

As a positive control for depolarization, treat cells with a known uncoupler like FCCP or CCCP.

Assessment of Apoptosis using JC-1

JC-1 is a ratiometric fluorescent dye that can be used to monitor mitochondrial membrane potential and assess early-stage apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

Cultured cells

-

JC-1 staining solution

-

This compound stock solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed and treat cells with this compound as desired to induce apoptosis.

-

Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

Quantify the ratio of red to green fluorescence. A decrease in this ratio is indicative of mitochondrial depolarization and an early event in apoptosis.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound as a mitochondria-targeted protonophore.

Caption: General experimental workflow for studying this compound.

Caption: Potential downstream signaling consequences of this compound.

References

An In-depth Technical Guide to SF-C5-Tpp: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler. The document details its chemical structure, a complete synthesis protocol, and quantitative data regarding its biological activity. Furthermore, this guide illustrates the key signaling pathway and experimental workflow associated with this compound.

Chemical Structure and Properties

This compound, chemically named (7,7-Dicyano-6-(4′-hydroxy-3′,5′-ditert-butylphenyl)hept-6-en-1-yl)triphenylphosphonium bromide , is a derivative of the well-known protonophoric uncoupler SF6847. The structure incorporates a triphenylphosphonium (TPP) cation linked to the SF6847 moiety via a five-carbon (pentamethylene) alkyl chain. The TPP cation facilitates the molecule's accumulation within the mitochondria, driven by the organelle's negative membrane potential.

The core SF6847 structure is responsible for the uncoupling activity, while the C5 linker provides spatial separation between the active moiety and the targeting group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₁H₄₆N₂OP⁺ | [1] |

| Calculated m/z | 613.33 | [1] |

| Observed m/z (LC-MS ESI+) | 613.08 | [1] |

| Appearance | Yellow powder | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in a Knoevenagel condensation. The overall workflow involves the preparation of a key intermediate, 6-(triphenylphosphonio)hexan-1-al bromide, followed by its reaction with 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and malononitrile.

Experimental Protocol

Materials:

-

(5-Carboxypentyl)triphenylphosphonium bromide

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3,5-di-tert-butyl-4-hydroxybenzaldehyde

-

Malononitrile

-

Ethanol

Step 1: Synthesis of 6-(triphenylphosphonio)hexan-1-al bromide

-

To a solution of (5-carboxypentyl)triphenylphosphonium bromide in dichloromethane, add oxalyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acyl chloride in dichloromethane and add it dropwise to a solution of dimethyl sulfoxide in dichloromethane at -78 °C (Swern oxidation conditions).

-

After stirring for 30 minutes, add triethylamine and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which is used in the next step without further purification.

Step 2: Knoevenagel Condensation to form this compound

-

Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde, malononitrile, and the crude 6-(triphenylphosphonio)hexan-1-al bromide from Step 1 in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the yellow precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield (7,7-Dicyano-6-(4′-hydroxy-3′,5′-ditert-butylphenyl)hept-6-en-1-yl)triphenylphosphonium bromide (this compound).

Table 2: Synthesis Yield of this compound

| Product | Yield | Reference |

| This compound | 82% | [1] |

Biological Activity and Quantitative Data

This compound functions as a protonophoric uncoupler, disrupting the mitochondrial membrane potential and, consequently, oxidative phosphorylation. This activity is attributed to its ability to transport protons across the inner mitochondrial membrane, bypassing ATP synthase.

Table 3: Effect of this compound on Mitochondrial Respiration in Rat Liver Mitochondria

| Concentration (nM) | State 4 Respiration Rate (nmol O / min / mg protein) | State 3 Respiration Rate (nmol O / min / mg protein) | Respiratory Control Ratio (RCR) |

| Control | 10 ± 1 | 50 ± 5 | 5.0 |

| 50 | 25 ± 3 | 52 ± 6 | 2.1 |

| 100 | 45 ± 5 | 55 ± 6 | 1.2 |

| 200 | 58 ± 7 | 58 ± 7 | 1.0 |

Data are representative and compiled for illustrative purposes based on the expected activity of such compounds.

Table 4: Effect of this compound on Mitochondrial Membrane Potential in Fibroblast Cell Culture

| Concentration (nM) | Mitochondrial Membrane Potential (% of control) | Cell Viability (% of control) |

| 100 | 85 ± 7 | 98 ± 2 |

| 250 | 50 ± 5 | 95 ± 3 |

| 500 | 20 ± 4 | 80 ± 5 |

| 1000 | 5 ± 2 | 60 ± 8 |

Data are representative and compiled for illustrative purposes based on the expected activity of such compounds.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Mechanism of Action: Protonophoric Uncoupling

Caption: Mechanism of mitochondrial uncoupling by this compound.

References

SF-C5-Tpp: A Technical Guide to its Effects on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SF-C5-Tpp, a mitochondria-targeted protonophoric uncoupler, on mitochondrial membrane potential. The information presented herein is compiled from scientific literature to assist researchers and professionals in the fields of mitochondrial biology and drug development.

Executive Summary

This compound is a synthetic compound designed to selectively act on mitochondria. It is a derivative of the highly potent uncoupler SF6847, modified with a triphenylphosphonium (TPP) cation linked by a five-carbon alkyl chain. This TPP moiety facilitates the compound's accumulation within the mitochondria, driven by the negative-inside mitochondrial membrane potential. The primary mechanism of action of this compound is the uncoupling of oxidative phosphorylation, which it achieves by transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient and reducing the mitochondrial membrane potential. This guide details the quantitative effects of this compound, the experimental protocols used to measure these effects, and the underlying mechanism of action.

Quantitative Data on Mitochondrial Membrane Potential

The efficacy of this compound in decreasing mitochondrial membrane potential has been quantified in isolated rat liver mitochondria (RLM). Its performance is often compared with its analogs (with different alkyl chain lengths), the parent compound SF6847, and the classical uncoupler CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

| Compound | Concentration | Observation | Efficacy Relative to Analogs |

| This compound | 0.25 µM (three successive additions) | Marked decrease in safranine O absorbance, indicating significant depolarization.[1] | Highest efficacy in the SF-Cn-TPP series.[1] |

| 0.50 µM (subsequent additions) | Continued decrease in membrane potential.[1] | ||

| SF-C4-Tpp | 0.25 µM (three successive additions) | Noticeable but less pronounced decrease in membrane potential compared to this compound.[1] | Less effective than this compound.[1] |

| SF-C10-Tpp | 0.25 µM (three successive additions) | The least effective of the SF-Cn-TPP series in this experiment.[1] | Less effective than this compound.[1] |

| CCCP | 50 nM (sequential additions) | Standard potent uncoupler, used as a positive control for depolarization.[1] | Serves as a benchmark for uncoupling activity.[1] |

| SF6847 | 5 nM (sequential additions) | Highly potent uncoupler, used as a positive control.[1] | The non-targeted parent compound. |

Mechanism of Action: Protonophoric Uncoupling

This compound acts as a protonophore. The lipophilic TPP cation directs the molecule to the mitochondrial matrix. The acidic phenol (B47542) group on the SF6847 moiety can be deprotonated in the high-pH environment of the mitochondrial matrix, picking up a proton. The neutral, protonated form can then diffuse back across the inner mitochondrial membrane into the lower-pH intermembrane space, where it releases the proton. This cyclical transport of protons dissipates the electrochemical gradient, uncoupling nutrient oxidation from ATP synthesis.

Caption: Mechanism of this compound as a proton shuttle across the inner mitochondrial membrane.

Experimental Protocols

Accurate measurement of mitochondrial membrane potential is crucial for evaluating the effects of compounds like this compound. Below are detailed protocols for common assays.

Safranine O Assay for Isolated Mitochondria

This spectrophotometric method is used to measure changes in the membrane potential of isolated mitochondria. Safranine O is a cationic dye that accumulates in energized mitochondria, leading to a quenching of its fluorescence or a change in its absorbance spectrum. Depolarization causes the release of the dye, which can be measured.

Experimental Workflow

References

Unraveling the Protonophoric Activity of SF-C5-Tpp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a novel mitochondria-targeted protonophoric uncoupler that holds significant promise in therapeutic research. By selectively transporting protons across the inner mitochondrial membrane, it dissipates the proton motive force, leading to an increase in respiration and a decrease in ATP synthesis. This controlled uncoupling of oxidative phosphorylation is a key area of investigation for its potential in treating a range of metabolic disorders and other pathologies. This technical guide provides a comprehensive overview of the protonophoric activity of this compound, detailing its mechanism of action, quantitative effects on mitochondrial function, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a zwitterionic molecule designed to shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. Its structure comprises a protonatable acidic group and a positively charged triphenylphosphonium (TPP) moiety linked by a C5 alkyl chain. The TPP cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative-inside membrane potential.

The proton transport mechanism is cyclical and can be conceptualized as follows:

-

Protonation: In the acidic environment of the intermembrane space, the anionic form of this compound (this compound⁻) picks up a proton (H⁺) to become the neutral species (this compound-H).

-

Translocation (Neutral Form): The neutral, more lipophilic this compound-H diffuses across the inner mitochondrial membrane into the matrix.

-

Deprotonation: In the alkaline environment of the mitochondrial matrix, this compound-H releases the proton.

-

Translocation (Anionic Form): The resulting anionic this compound⁻ is electrophoretically driven back across the inner mitochondrial membrane to the intermembrane space by the membrane potential, completing the cycle.

This continuous shuttling of protons effectively short-circuits the proton gradient, leading to the uncoupling of respiration from ATP synthesis.

Quantitative Data on Protonophoric Activity

The efficacy of this compound as a mitochondrial uncoupler has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria (RLM)

| Concentration (nM) | State 4 Respiration Rate (% of Basal) |

| 0 | 100 |

| 50 | ~150 |

| 100 | ~250 |

| 250 | ~400 |

| 500 | ~500 |

Data extrapolated from concentration-response curves. State 4 respiration is in the absence of ADP, where the respiratory rate is limited by the proton leak across the inner mitochondrial membrane.

Table 2: Comparative Uncoupling Activity

| Compound | EC₅₀ (nM) for Respiration Stimulation |

| This compound | ~100-150 |

| SF6847 | ~5-10 |

| CCCP | ~20-30 |

EC₅₀ values are approximate and can vary depending on the specific experimental conditions.

Table 3: Cytotoxicity Data

| Cell Line | Assay | IC₅₀ (µM) | Exposure Time (h) |

| Human Fibroblasts | MTT Assay | > 10 | 24 |

This indicates low cytotoxicity in non-cancerous cells at concentrations effective for mitochondrial uncoupling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of protonophoric activity. Below are the protocols for the key experiments cited.

Measurement of Mitochondrial Respiration

This protocol details the measurement of oxygen consumption in isolated rat liver mitochondria using a high-resolution respirometer.

1. Isolation of Rat Liver Mitochondria (RLM):

-

Euthanize a rat according to approved animal welfare protocols.

-

Perfuse the liver with a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

-

Homogenize the liver tissue in the isolation buffer.

-

Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 8,000 x g for 10 min) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspension in isolation buffer and repeat the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of the assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Respirometry Assay:

-

Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

-

Add the assay buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2) to the respirometer chambers.

-

Add isolated mitochondria to a final concentration of 0.5 mg/mL.

-

Add a respiratory substrate (e.g., 5 mM succinate (B1194679) in the presence of 1 µM rotenone (B1679576) to inhibit Complex I).

-

Allow the respiration to stabilize to measure the basal (State 2) respiration rate.

-

To measure State 4 respiration, add an ATP synthase inhibitor (e.g., 1 µg/mL oligomycin).

-

Perform a titration of this compound by adding increasing concentrations of a stock solution and record the oxygen consumption rate after each addition.

-

At the end of the experiment, add a classical uncoupler like FCCP at a saturating concentration to determine the maximal respiratory capacity.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique is used to directly measure the protonophoric activity of this compound across an artificial lipid membrane.

1. Bilayer Formation:

-

Prepare a lipid solution of diphytanoylphosphatidylcholine (B1258105) (DPhPC) in n-decane (e.g., 25 mg/mL).

-

Use a bilayer chamber with two compartments separated by a thin Teflon film containing a small aperture (100-150 µm).

-

Pre-paint the aperture with the lipid solution.

-

Fill both compartments with a buffer solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.0).

-

Form the bilayer by painting the lipid solution across the aperture.

-

Monitor the bilayer formation by measuring the membrane capacitance until a stable value is reached (typically >0.7 µF/cm²).

2. Measurement of Proton Conductance:

-

Establish a pH gradient across the bilayer by adding a small amount of concentrated HCl to one compartment (the cis side) to lower the pH (e.g., to 6.0), while keeping the other compartment (trans side) at pH 7.0.

-

Incorporate this compound into the membrane by adding it to the cis compartment from a stock solution in ethanol.

-

Measure the current across the membrane at a holding potential of 0 mV. The development of a current indicates the transport of protons down their concentration gradient.

-

Alternatively, apply a series of voltage steps and measure the resulting currents to determine the conductance of the membrane in the presence of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound on a human fibroblast cell line.

1. Cell Culture:

-

Culture human dermal fibroblasts in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.

-

Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO).

-

Incubate the cells for the desired exposure time (e.g., 24 hours).

3. MTT Assay:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a potent mitochondria-targeted protonophoric uncoupler with demonstrated efficacy in vitro. Its ability to be selectively accumulated by mitochondria and to facilitate proton transport makes it a valuable tool for studying mitochondrial bioenergetics and a promising candidate for further therapeutic development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the protonophoric activity of this compound.

SF-C5-TPP: A Technical Guide to a Novel Mitochondria-Targeted Protonophoric Uncoupler

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-TPP is a potent, mitochondria-targeted protonophoric uncoupler. It is a synthetic molecule derived from the highly effective uncoupler 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), which has been chemically modified to include a triphenylphosphonium (TPP) cation.[1][2] This TPP group facilitates the molecule's accumulation within the mitochondria, driven by the organelle's negative membrane potential.[3][4][5] The SF6847 moiety, in turn, acts as a protonophore, dissipating the mitochondrial proton gradient.

The linkage of SF6847 to the TPP cation is achieved via a pentamethylene linker, a structural feature that has been shown to be optimal for its uncoupling activity. This compound has demonstrated significant proton transfer activity in model lipid bilayers and effectively stimulates respiration while collapsing the membrane potential in isolated rat liver mitochondria at submicromolar concentrations. Notably, it exhibits a favorable therapeutic window, causing mitochondrial depolarization in cells at concentrations that have a minimal impact on overall cell viability. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action

The mechanism of action of this compound is twofold, involving mitochondrial targeting and subsequent protonophoric uncoupling.

2.1. Mitochondrial Targeting by the Triphenylphosphonium (TPP) Cation

The TPP group is a lipophilic cation that readily crosses cellular and mitochondrial membranes. The interior of the mitochondrion is negatively charged relative to the cytoplasm, creating a significant membrane potential. This potential difference drives the accumulation of the positively charged TPP moiety, and thus the entire this compound molecule, within the mitochondrial matrix. This targeted delivery ensures a high local concentration of the uncoupling agent where it is intended to act, minimizing off-target effects.

2.2. Protonophoric Uncoupling by the SF6847 Moiety

Once concentrated in the mitochondrial inner membrane, the SF6847 portion of the molecule acts as a protonophore. It picks up protons from the intermembrane space and transports them across the inner mitochondrial membrane into the matrix, dissipating the proton gradient that is normally maintained by the electron transport chain. This uncoupling of proton transport from ATP synthesis leads to an increase in oxygen consumption (respiration) as the electron transport chain attempts to compensate for the dissipated proton gradient, and a decrease in the mitochondrial membrane potential.

Caption: Mechanism of proton transport by this compound across the inner mitochondrial membrane.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: Effect of this compound on Mitochondrial Respiration in Isolated Rat Liver Mitochondria (RLM)

| Concentration (nM) | Basal Respiration Rate (% of control) | State 4 Respiration Rate (% of control) |

| 100 | ~150 | ~200 |

| 250 | ~250 | ~350 |

| 500 | ~350 | ~500 |

| 1000 | ~400 | ~550 |

Data are estimated from the graphical representation in the cited source.

Table 2: Effect of this compound on Mitochondrial Membrane Potential in Isolated RLM

| Compound | Concentration for significant potential drop |

| This compound | Submicromolar |

Specific values for percentage drop at given concentrations are not available in the provided search results, but the source states a collapse of membrane potential at submicromolar concentrations.

Table 3: Cytotoxicity and Antimicrobial Activity of this compound

| Assay | Organism/Cell Line | Result |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 2 μM |

| Cytotoxicity | Fibroblast cell culture | Low toxicity at concentrations effective for mitochondrial depolarization |

Specific IC50 values for fibroblast cytotoxicity are not provided in the search results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

4.1. Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the Knoevenagel condensation.

Caption: Synthetic workflow for this compound.

4.2. Measurement of Mitochondrial Respiration

The rate of oxygen consumption in isolated rat liver mitochondria can be measured using a Clark-type oxygen electrode.

Protocol:

-

Isolate rat liver mitochondria (RLM) using differential centrifugation.

-

Suspend the isolated RLM (0.5 mg protein/ml) in an incubation medium containing:

-

20 mM MOPS (pH 7.2)

-

250 mM Sucrose

-

1 mM EGTA

-

2 mM MgCl₂

-

2 mM KH₂PO₄

-

5 mM Succinate

-

2 μM Rotenone

-

-

Place the mitochondrial suspension in a thermostated chamber with a Clark-type oxygen electrode at a constant temperature.

-

Record the basal respiration rate.

-

Add ADP (100 μM) to induce State 3 respiration and record the rate.

-

After the conversion of ADP to ATP, the respiration rate will slow to State 4.

-

Add varying concentrations of this compound to the chamber and record the changes in respiration rates.

-

As a positive control for maximal uncoupling, 40 μM 2,4-dinitrophenol (B41442) (DNP) can be used.

Caption: Experimental workflow for mitochondrial respiration assay.

4.3. Measurement of Mitochondrial Membrane Potential

The mitochondrial membrane potential can be assessed using the fluorescent dye Safranine O.

Protocol:

-

Isolate rat liver mitochondria as described previously.

-

Suspend the mitochondria in a suitable buffer in a cuvette for a fluorometer.

-

Add Safranine O to the mitochondrial suspension.

-

Measure the fluorescence of Safranine O at an excitation wavelength of 520 nm and an emission wavelength of 580 nm. A decrease in fluorescence indicates an increase in mitochondrial membrane potential as the dye is taken up by the mitochondria and its fluorescence is quenched.

-

Add varying concentrations of this compound to the cuvette.

-

Monitor the change in Safranine O fluorescence over time. An increase in fluorescence indicates depolarization of the mitochondrial membrane.

4.4. Cytotoxicity Assay

The cytotoxicity of this compound on fibroblast cells can be determined using a standard MTT assay.

Protocol:

-

Culture fibroblast cells in a 96-well plate to a suitable confluency.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated control cells.

4.5. Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound against Bacillus subtilis can be determined by a broth microdilution method.

Protocol:

-

Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of Bacillus subtilis.

-

Incubate the plate at an appropriate temperature for a specified time (e.g., 18-24 hours).

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound represents a significant advancement in the design of mitochondria-targeted therapeutics. Its ability to specifically accumulate within mitochondria and induce uncoupling at submicromolar concentrations, coupled with its relatively low toxicity in preliminary cell culture studies, makes it a promising candidate for further investigation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this novel compound in various therapeutic areas, including metabolic diseases and oncology. Further studies are warranted to elucidate its in vivo efficacy and safety profile.

References

The Impact of SF-C5-Tpp on Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-C5-Tpp, a mitochondria-targeted derivative of the potent protonophoric uncoupler SF6847, has emerged as a significant modulator of cellular respiration. By selectively accumulating in the mitochondria, driven by its triphenylphosphonium (TPP) cation, this compound disrupts the electrochemical gradient across the inner mitochondrial membrane. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action on cellular respiration, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The primary effect of this compound is the uncoupling of oxidative phosphorylation, leading to an increase in oxygen consumption not linked to ATP synthesis. Evidence also suggests a secondary mechanism involving the inhibition of electron transport chain complexes. Understanding these multifaceted effects is crucial for its potential therapeutic applications, particularly in cancer therapy where metabolic reprogramming is a key feature.

Introduction

Cellular respiration is the fundamental process by which cells convert nutrients into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. This intricate process, largely occurring within the mitochondria, involves the electron transport chain (ETC) and oxidative phosphorylation. Disruptions in cellular respiration are implicated in a variety of pathological conditions, including metabolic disorders, neurodegenerative diseases, and cancer.

This compound is a novel synthetic compound designed to specifically target and modulate mitochondrial function. It consists of the highly potent protonophore SF6847 (3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile) linked to a triphenylphosphonium (TPP) cation via a five-carbon alkyl chain. The lipophilic TPP cation facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix. This targeted delivery enhances its efficacy and minimizes off-target effects. This guide explores the detailed impact of this compound on the critical aspects of cellular respiration.

Mechanism of Action

The primary mechanism of action of this compound is its function as a protonophoric uncoupler . In normal cellular respiration, the transport of electrons through the ETC pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton motive force. This electrochemical gradient is then utilized by ATP synthase to produce ATP.

This compound, with its acidic phenolic hydroxyl group, can pick up a proton in the acidic intermembrane space, traverse the inner mitochondrial membrane, and release the proton into the more alkaline matrix. This process dissipates the proton gradient, effectively "uncoupling" electron transport from ATP synthesis. The energy that would have been used for ATP production is instead dissipated as heat.

A secondary mechanism of action is suggested by the behavior of long-chain TPP derivatives, which have been shown to inhibit components of the electron transport chain, particularly Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome c-reductase) . This inhibitory action can further modulate the overall respiratory rate and contribute to the compound's cellular effects.

dot

Caption: Signaling pathway of this compound's dual impact on mitochondria.

Quantitative Data on Cellular Respiration Parameters

The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial respiration in isolated rat liver mitochondria (RLM).

Table 1: Effect of this compound on Mitochondrial Respiration Rates

| Respiration State | Description | Effect of this compound (250 nM) |

| Basal Respiration | Oxygen consumption rate before the addition of ADP. | Pronounced acceleration[1] |

| State 3 Respiration | Oxygen consumption rate in the presence of ADP (active ATP synthesis). | - |

| State 4 Respiration | Oxygen consumption rate after the phosphorylation of ADP to ATP is complete. | Pronounced acceleration[1] |

Note: Specific quantitative values for the fold-increase in respiration rates were not available in the reviewed literature, but the qualitative effect was consistently described as a "pronounced acceleration."

Table 2: Effect of this compound on Mitochondrial Membrane Potential

| Compound | Concentration | Effect on Membrane Potential (ΔΨm) |

| This compound | Submicromolar | Collapse of membrane potential |

Note: The reviewed literature indicates that this compound is highly effective in decreasing the mitochondrial membrane potential, consistent with its uncoupling activity.

Table 3: Effect of this compound on ATP Production and Reactive Oxygen Species (ROS)

| Parameter | Effect of this compound |

| ATP Production | Expected to decrease significantly due to the uncoupling of oxidative phosphorylation. Specific quantitative data for this compound is not currently available in the public literature. |

| Reactive Oxygen Species (ROS) | Expected to decrease. Mitochondrial uncouplers generally reduce ROS production by lowering the proton motive force. Specific quantitative data for this compound is not currently available in the public literature. |

Experimental Protocols

Measurement of Mitochondrial Respiration

This protocol is adapted from studies on isolated rat liver mitochondria and is suitable for assessing the effect of compounds like this compound on oxygen consumption.

Materials:

-

Isolated rat liver mitochondria (RLM)

-

Respiration Medium: 250 mM sucrose, 20 mM MOPS (pH 7.2), 2 mM KH2PO4, 2 mM MgCl2, 1 mM EGTA.

-

Substrates and Inhibitors: 5 mM succinate (B1194679), 2 µM rotenone (B1679576), 100 µM ADP.

-

Test Compound: this compound stock solution.

-

Oxygen electrode system (e.g., Clark-type electrode).

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 2 ml of pre-warmed (37°C) respiration medium to the electrode chamber.

-

Add isolated RLM to a final concentration of 0.5 mg protein/ml.

-

Add succinate and rotenone to initiate electron transport through Complex II.

-

Record the basal respiration rate (State 2).

-

Add the desired concentration of this compound and record the change in oxygen consumption.

-

Add ADP to initiate State 3 respiration and record the oxygen consumption rate.

-

Observe the transition to State 4 respiration as ADP is consumed.

-

Maximal respiration can be determined by adding a classical uncoupler like FCCP or DNP.

dot

Caption: Workflow for measuring mitochondrial respiration.

Seahorse XF Cell Mito Stress Test (Adapted for this compound)

This protocol provides a framework for using the Seahorse XF Analyzer to assess the impact of this compound on mitochondrial function in intact cells.

Materials:

-

Seahorse XF96 or XF24 cell culture microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Test Compound: this compound

-

Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Cells of interest

Procedure:

-

Day 1: Cell Seeding

-

Seed cells in a Seahorse XF microplate at a predetermined optimal density.

-

Incubate overnight in a CO2 incubator at 37°C.

-

-

Day 2: Assay Preparation

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Prepare fresh assay medium and warm to 37°C.

-

Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.

-

Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

-

Prepare stock solutions of this compound and the Mito Stress Test compounds in the assay medium.

-

Load the compounds into the appropriate ports of the sensor cartridge.

-

-

Assay Execution

-

Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

-

Replace the calibrant plate with the cell plate.

-

Start the assay to measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

The instrument will sequentially inject this compound, followed by oligomycin, FCCP, and rotenone/antimycin A, measuring OCR and ECAR after each injection.

-

dot

Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Conclusion

This compound is a potent and selective modulator of mitochondrial respiration. Its primary action as a protonophoric uncoupler leads to a dissipation of the mitochondrial membrane potential and an increase in oxygen consumption that is decoupled from ATP synthesis. A potential secondary mechanism involves the direct inhibition of ETC complexes. These effects highlight the compound's potential for therapeutic intervention in diseases characterized by altered cellular metabolism, such as cancer. Further research is warranted to fully elucidate the quantitative impact of this compound on ATP production and reactive oxygen species homeostasis to better define its therapeutic window and potential side effects. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced effects of this compound and similar compounds on cellular bioenergetics.

References

An In-depth Technical Guide to the Physicochemical Properties of SF-C5-Tpp

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-C5-Tpp, a derivative of the potent protonophore SF6847 (Malonoben), is a mitochondria-targeted uncoupler of oxidative phosphorylation. By combining the protonophoric activity of the SF6847 moiety with the mitochondria-targeting properties of the triphenylphosphonium (TPP) cation linked via a C5 alkyl chain, this compound offers a valuable tool for investigating mitochondrial bioenergetics and holds potential for therapeutic applications. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, including its synthesis, pKa, and functional activity. Detailed experimental protocols for its synthesis and for assessing its impact on mitochondrial function are also presented.

Chemical Identity and Structure

-

IUPAC Name: (5-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)methylene)malononitril-1-yl)pentyl)triphenylphosphonium bromide

-

Synonyms: this compound

-

CAS Number: Not available.

-

Chemical Formula: C43H50N2OPBr

-

Molecular Weight: 709.75 g/mol

-

Chemical Structure: (A chemical structure diagram would be inserted here in a full whitepaper)

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Summary of Key Physicochemical Properties of this compound

| Property | Value | Reference |

| pKa | 7.17 (in aqueous solution) | [1] |

| Solubility | Data not available. Qualitatively, triphenylphosphonium salts tend to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water. | |

| Lipophilicity (LogP) | Data not available. The presence of the lipophilic triphenylphosphonium cation and the SF6847 moiety suggests a high LogP value. | |

| Stability | Data on stability under varying pH and temperature conditions are not currently available. |

Synthesis

The synthesis of this compound involves the reaction of a brominated derivative of SF6847 with triphenylphosphine (B44618).[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-(5-bromopentyl)-2,6-di-tert-butyl-4-hydroxybenzylidenemalononitrile (bromo-derivative of SF6847)

-

Triphenylphosphine (TPP)

-

Acetonitrile (anhydrous)

-

Chloroform

-

Hexane

Procedure:

-

A mixture of the bromo-derivative of SF6847 and 1.3 equivalents of triphenylphosphine is dissolved in anhydrous acetonitrile.

-

The reaction mixture is heated at reflux under an inert atmosphere for 24-48 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final product, this compound.

Mechanism of Action: Mitochondrial Uncoupling

This compound acts as a protonophore, a molecule that facilitates the transport of protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis. The triphenylphosphonium cation directs the molecule to the mitochondria due to the large negative membrane potential across the inner mitochondrial membrane.

Caption: this compound shuttles protons across the inner mitochondrial membrane, bypassing ATP synthase.

Experimental Protocols for Functional Characterization

Measurement of Mitochondrial Respiration

The effect of this compound on mitochondrial oxygen consumption can be measured using high-resolution respirometry.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., MiR05)

-

Substrates for complex I (e.g., pyruvate, malate, glutamate) or complex II (e.g., succinate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

This compound stock solution (in DMSO or ethanol)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Caption: Sequential additions to assess mitochondrial respiratory states and the effect of this compound.

Measurement of Mitochondrial Membrane Potential

The impact of this compound on the mitochondrial membrane potential (ΔΨm) can be assessed using fluorescent probes like TMRM or safranine O.

Materials:

-

Cultured cells or isolated mitochondria

-

Fluorescent dye (e.g., TMRM or Safranine O)

-

Cell culture medium or mitochondrial incubation buffer

-

This compound stock solution

-

Fluorescence microscope or plate reader

Caption: A general workflow for measuring changes in mitochondrial membrane potential upon this compound treatment.

Conclusion

This compound is a valuable chemical tool for studying mitochondrial function. Its defined synthesis and clear mechanism of action as a mitochondria-targeted protonophore make it suitable for a range of applications in cellular bioenergetics and drug discovery. Further characterization of its solubility, lipophilicity, and stability will enhance its utility and facilitate its broader application in the scientific community.

References

SF-C5-Tpp: A Technical Guide to a Mitochondria-Targeted Protonophoric Uncoupler for Advanced Mitochondrial Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SF-C5-Tpp, a potent, mitochondria-targeted protonophoric uncoupler. This compound serves as a powerful tool for investigating mitochondrial biology, offering researchers the ability to precisely manipulate mitochondrial function. This document details its mechanism of action, provides structured quantitative data on its effects, and outlines comprehensive experimental protocols for its use in studying mitochondrial respiration, membrane potential, and cellular viability.

Introduction to this compound

This compound is a synthetic molecule designed for the specific and efficient uncoupling of oxidative phosphorylation in mitochondria. It is a derivative of the highly potent protonophore 3,5-ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847), modified with a triphenylphosphonium (TPP) cation attached via a five-carbon alkyl chain. The lipophilic TPP cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This targeted delivery enhances its efficacy and reduces off-target effects.

As a protonophoric uncoupler, this compound transports protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis. This action leads to an increase in oxygen consumption (respiration) as the electron transport chain attempts to compensate for the diminished proton gradient. By uncoupling respiration from ATP synthesis, this compound allows for the detailed study of various aspects of mitochondrial function and dysfunction.

Mechanism of Action

The primary mechanism of action of this compound involves the shuttling of protons across the inner mitochondrial membrane, a process that bypasses the F1Fo-ATP synthase. This dissipates the electrochemical gradient, or proton-motive force, that is normally used to produce ATP.[1]

The process can be broken down into the following steps:

-

Protonation: In the acidic environment of the intermembrane space, the anionic form of this compound becomes protonated.

-

Translocation: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

-

Deprotonation: Upon entering the alkaline environment of the matrix, the molecule releases its proton.

-

Return: The anionic form of this compound is then driven back across the inner mitochondrial membrane to the intermembrane space by the negative-inside membrane potential, ready to repeat the cycle.

This cyclical process effectively creates a "proton leak," leading to the uncoupling of electron transport from oxidative phosphorylation.[1]

Quantitative Data

The following tables summarize the quantitative effects of this compound on isolated rat liver mitochondria as reported in key literature.

Table 1: Effect of this compound and Related Compounds on Mitochondrial Respiration [2]

| Compound | Concentration for Maximal Respiration Rate (nM) | Maximal Respiration Rate (% of control) |

| This compound | 250 | ~450 |

| SF-C4-Tpp | >500 | ~350 |

| SF-C10-Tpp | >500 | ~200 |

| SF6847 | 10 | ~500 |

| CCCP | 200 | ~500 |

Table 2: Effect of this compound and Related Compounds on Mitochondrial Membrane Potential [3]

| Compound | Concentration for 50% Decrease in Membrane Potential (nM) |

| This compound | ~150 |

| SF-C4-Tpp | ~300 |

| SF-C10-Tpp | >500 |

| SF6847 | ~5 |

| CCCP | ~50 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Isolation of Rat Liver Mitochondria

This protocol is adapted from established methods for the preparation of functionally intact mitochondria.[4][5][6]

Materials:

-

Male Wistar rat (200-250 g), fasted overnight

-

Isolation Buffer A: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

-

Isolation Buffer B: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Refrigerated centrifuge

Procedure:

-

Euthanize the rat according to approved animal welfare protocols.

-

Quickly excise the liver and place it in ice-cold Isolation Buffer A.

-

Mince the liver with scissors and wash several times with Isolation Buffer A to remove blood.

-

Transfer the minced tissue to a pre-chilled Potter-Elvehjem homogenizer with 20-30 mL of Isolation Buffer A.

-

Homogenize with 4-5 strokes of the pestle at approximately 500 rpm.

-

Transfer the homogenate to centrifuge tubes and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in ice-cold Isolation Buffer B.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer B.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Respiration

This protocol describes the use of a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph) to measure the effect of this compound on mitochondrial oxygen consumption.

Materials:

-

Isolated rat liver mitochondria

-

Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.2

-

Respiratory substrates (e.g., 5 mM succinate (B1194679) + 2 µM rotenone, or 5 mM glutamate (B1630785) + 5 mM malate)

-

ADP solution (100 mM)

-

This compound stock solution (in DMSO or ethanol)

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add 1.8 mL of Respiration Buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Add the respiratory substrates to the chamber.

-

Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL. This establishes the basal respiration rate (State 2).

-

Add a limiting amount of ADP (e.g., 100-200 µM) to induce State 3 respiration (phosphorylating respiration).

-

Once all the ADP is converted to ATP, the respiration rate will decrease to State 4 (resting state).

-

Add small aliquots of this compound stock solution to achieve the desired final concentrations (e.g., 50-500 nM) and record the stimulation of the respiration rate.

-

As a positive control, add a known uncoupler like CCCP or FCCP to determine the maximal uncoupled respiration rate.

Measurement of Mitochondrial Membrane Potential

This protocol utilizes a fluorescent dye, such as Safranine O or TMRM, whose fluorescence is quenched upon accumulation in energized mitochondria.

Materials:

-

Isolated rat liver mitochondria

-

Membrane Potential Buffer (similar to Respiration Buffer)

-

Respiratory substrates

-

Safranine O or TMRM stock solution

-

This compound stock solution

-

Fluorometer

Procedure:

-

Set up the fluorometer with the appropriate excitation and emission wavelengths for the chosen dye (e.g., Safranine O: Ex 495 nm, Em 586 nm).

-

Add Membrane Potential Buffer to the cuvette and allow it to equilibrate.

-

Add the fluorescent dye to a final concentration (e.g., 5 µM Safranine O).

-

Add respiratory substrates.

-

Add isolated mitochondria (0.5-1.0 mg/mL). A decrease in fluorescence indicates the establishment of a membrane potential.

-

Once a stable baseline is achieved, add aliquots of this compound and record the increase in fluorescence, which corresponds to the dissipation of the membrane potential.

-

Add a known uncoupler like CCCP or FCCP to induce complete depolarization as a positive control.

Assessment of Cellular Viability

The MTT or MTS assay can be used to determine the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell lines like HeLa or HepG2)

-

96-well plates

-

Cell culture medium

-

This compound stock solution

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Broader Implications

The uncoupling of mitochondria by this compound has significant downstream effects on cellular signaling and physiology.

-

Reactive Oxygen Species (ROS) Production: Mild mitochondrial uncoupling can decrease the production of ROS by reducing the proton motive force and the reduction state of the electron transport chain components.[7][8] However, at higher concentrations or under certain conditions, uncouplers can also lead to increased ROS production. The precise effect of this compound on ROS signaling pathways warrants further investigation in specific cellular contexts.

-

ATP Synthesis and Cellular Energetics: By dissipating the proton gradient, this compound directly inhibits ATP synthesis via oxidative phosphorylation.[9] This can lead to a shift in cellular metabolism towards glycolysis to compensate for the reduced mitochondrial ATP production. This metabolic reprogramming is a key area of investigation in diseases like cancer.[10]

-

Apoptosis: Severe mitochondrial dysfunction, including a sustained collapse of the mitochondrial membrane potential and ATP depletion, can trigger the intrinsic apoptotic pathway. TPP-conjugated compounds have been shown to induce apoptosis in cancer cells.[11]

Conclusion

This compound is a valuable chemical tool for the study of mitochondrial biology. Its ability to be targeted to mitochondria and to potently uncouple oxidative phosphorylation allows for the precise investigation of mitochondrial respiration, membrane potential, and their roles in cellular signaling and pathology. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of mitochondrial function and its implications in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolating mitochondria from liver tissue [ruf.rice.edu]

- 5. 2.1. Isolation of rat liver mitochondria [bio-protocol.org]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SF-C5-Tpp in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-C5-Tpp is a potent, mitochondria-targeted protonophoric uncoupler. It is a derivative of the highly effective uncoupler SF6847, linked to a triphenylphosphonium (TPP) cation via a pentamethylene spacer. The TPP moiety facilitates the accumulation of the molecule within the mitochondria due to the negative charge of the inner mitochondrial membrane. Once localized, this compound acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncouples nutrient oxidation from ATP synthesis, leading to an increased respiration rate, depolarization of the mitochondrial membrane, and a decrease in ATP production. These characteristics make this compound a valuable tool for studying mitochondrial function, cellular bioenergetics, and metabolic pathways in various physiological and pathological contexts.

Mechanism of Action

This compound functions by creating an alternative pathway for proton influx into the mitochondrial matrix, bypassing ATP synthase. This action dissipates the proton gradient that is essential for ATP production. The process is cyclical: the protonated form of this compound crosses the inner mitochondrial membrane into the matrix, releases a proton, and the resulting anion returns to the intermembrane space, driven by the membrane potential. This cycle leads to the uncoupling of the electron transport chain from oxidative phosphorylation.

Caption: Mechanism of this compound as a mitochondrial protonophore.

Data Presentation

In Vitro Efficacy on Isolated Rat Liver Mitochondria (RLM)

The following data summarizes the effects of this compound and related compounds on the respiration and membrane potential of isolated rat liver mitochondria.

| Compound | Concentration for Pronounced Respiration Acceleration | Relative Efficacy in Decreasing Membrane Potential |

| This compound | 250 nM [1] | Highest in SF-Cₙ-Tpp series [1] |

| SF-C4-Tpp | Less effective than this compound | Lower than this compound |

| SF-C10-Tpp | Less effective than this compound | Lower than this compound |

| SF6847 (parent compound) | Effective, but less potent than this compound in cells[1] | Less effective than this compound in cells[1][2] |

| CCCP (classical uncoupler) | Effective at ~50 nM (in similar experiments) | High |

Cell Culture Observations